

Application Note: NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride

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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-methylphenol hydrochloride

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Abstract

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of **2-(Aminomethyl)-4-methylphenol hydrochloride**. The methodologies outlined herein are essential for the structural elucidation and purity assessment of this compound, which is a key intermediate in various pharmaceutical syntheses. This note includes predicted ^1H and ^{13}C NMR data, comprehensive experimental procedures, and a workflow for the NMR analysis process.

Introduction

2-(Aminomethyl)-4-methylphenol hydrochloride is a substituted phenol derivative of interest in medicinal chemistry and drug development. Accurate structural confirmation and purity determination are critical for its application. NMR spectroscopy is the most powerful technique for the unambiguous identification and characterization of such organic molecules in solution. This application note serves as a practical guide for researchers performing NMR analysis on this specific compound.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-(Aminomethyl)-4-methylphenol hydrochloride**. These predictions are based on established chemical shift values and substituent effects observed in analogous molecular structures. The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.^{[1][2][3][4][5]}

Table 1: Predicted ^1H NMR Data for **2-(Aminomethyl)-4-methylphenol hydrochloride** (in DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	br s	1H	Phenolic -OH
~8.4	br s	3H	Ammonium - NH_3^+
~7.10	d	1H	Ar-H (H-6)
~6.95	dd	1H	Ar-H (H-5)
~6.80	d	1H	Ar-H (H-3)
~4.00	s	2H	Methylene - CH_2 -
~2.20	s	3H	Methyl - CH_3

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ^{13}C NMR Data for **2-(Aminomethyl)-4-methylphenol hydrochloride** (in DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~155.0	C-1 (C-OH)
~130.0	C-3
~129.5	C-5
~128.0	C-4 (C-CH ₃)
~120.0	C-2 (C-CH ₂ NH ₃ ⁺)
~115.5	C-6
~45.0	Methylene -CH ₂ -
~20.0	Methyl -CH ₃

Experimental Protocol

This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of **2-(Aminomethyl)-4-methylphenol hydrochloride**.

3.1. Materials and Equipment

- **2-(Aminomethyl)-4-methylphenol hydrochloride** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

- Accurately weigh approximately 5-10 mg of **2-(Aminomethyl)-4-methylphenol hydrochloride**.

- Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal resolution.
- For ¹H NMR:
 - Acquire a single-pulse ¹H spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 8-16
- For ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds

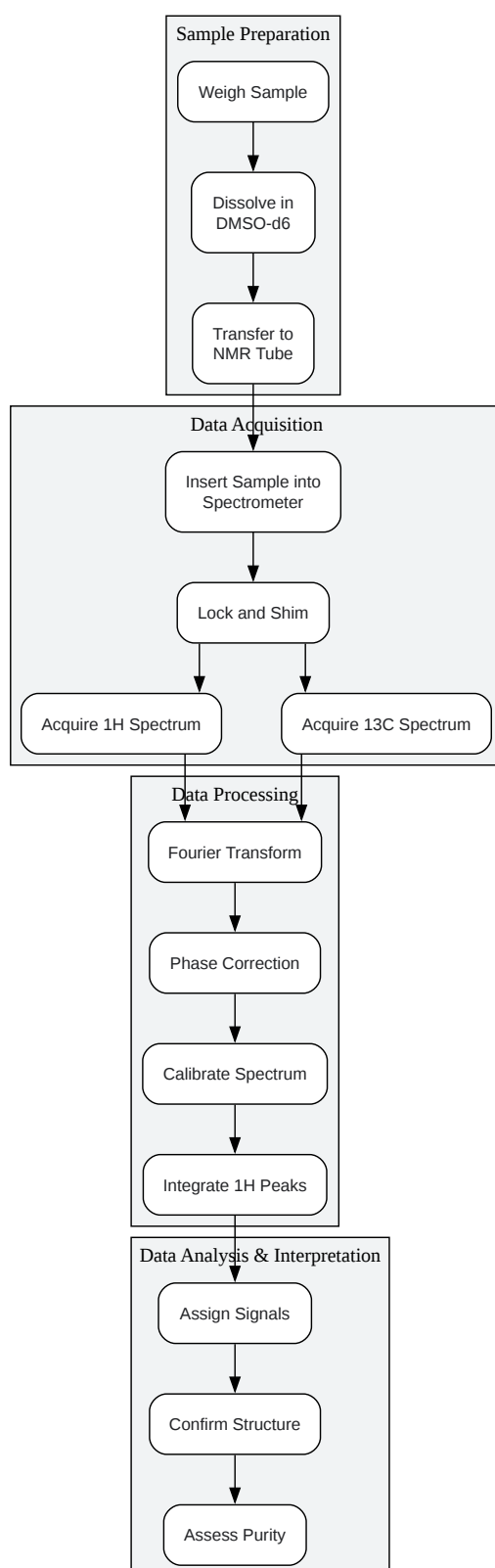
- Number of scans: 1024 or more, depending on sample concentration.

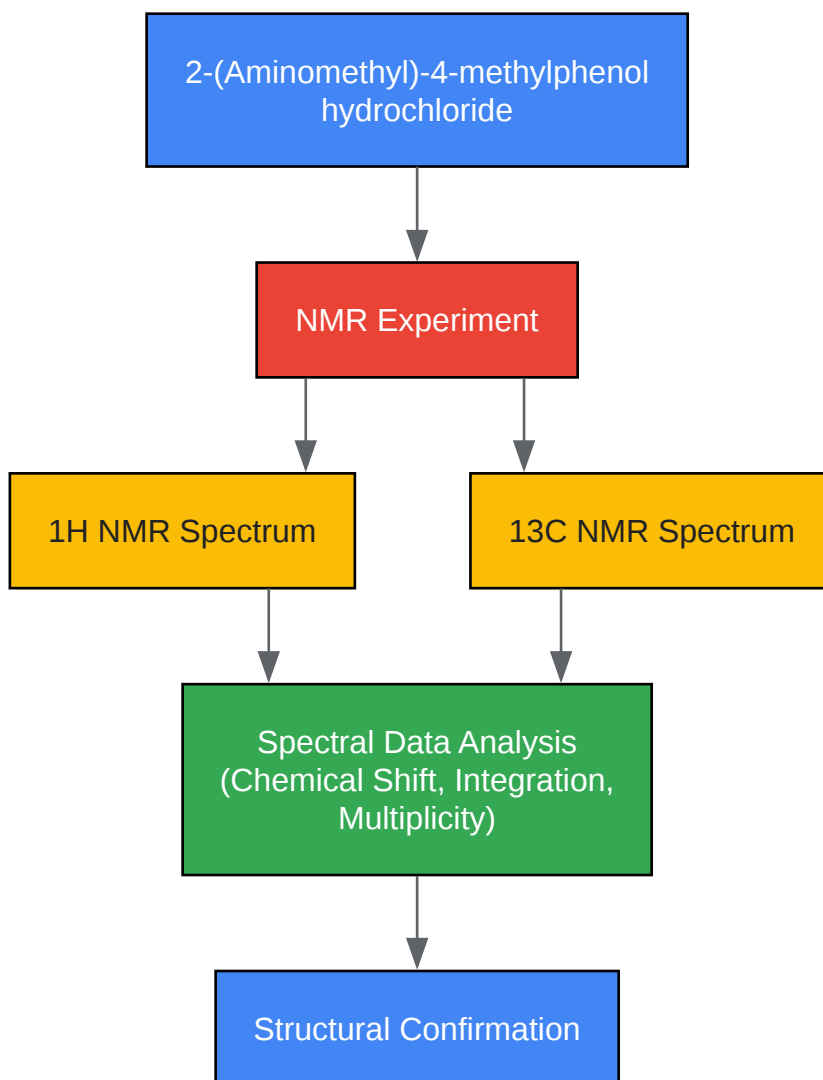
3.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the NMR analysis and the relationship between the experimental steps.





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